molecular formula C17H17N3O B12209225 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B12209225
M. Wt: 279.34 g/mol
InChI Key: HMRWLQXJKSVCNI-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a sophisticated, multi-cyclic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built around a fused pyrazolo[1,5-a]pyrimidinone core, a privileged scaffold widely recognized in the design of biologically active molecules . The structure incorporates a 2-ethyl substituent and a 3-phenyl ring, which are common pharmacophores that can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The saturated cyclopentane ring fused to the core contributes to the molecule's three-dimensional shape and may enhance its selectivity in protein-ligand interactions. The primary research application of this compound is as a key chemical intermediate or a novel scaffold in the synthesis of potential therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases, including ROS1, which is a validated target in oncology for cancers such as non-small cell lung cancer and glioblastoma . Researchers can utilize this specific compound to explore structure-activity relationships (SAR), particularly by further functionalizing the core structure to develop new lead compounds for the treatment of cancer, inflammatory diseases, and other disorders. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

11-ethyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C17H17N3O/c1-2-13-15(11-7-4-3-5-8-11)16-18-14-10-6-9-12(14)17(21)20(16)19-13/h3-5,7-8,19H,2,6,9-10H2,1H3

InChI Key

HMRWLQXJKSVCNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The CDC reaction between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds serves as a cornerstone for synthesizing pyrazolo[1,5-a]pyrimidine scaffolds. This method, developed by Behbehani and Ibrahim, involves the oxidative coupling of 1-amino-2-iminopyridines with β-ketoesters or β-diketones under aerobic conditions. For 2-ethyl-3-phenyl substitution, ethyl propionylacetate replaces ethyl acetoacetate to introduce the ethyl group at position 2, while the phenyl group originates from a 4-phenyl-substituted N-amino-2-iminopyridine precursor.

The reaction proceeds via nucleophilic attack of the enolized β-dicarbonyl compound on the electrophilic imine carbon of the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1). Molecular oxygen acts as a green oxidant, facilitating the removal of hydrogen atoms and driving the reaction toward completion.

Optimization of Reaction Conditions

Optimal yields (94%) are achieved using 6 equivalents of acetic acid in ethanol under an oxygen atmosphere at 130°C for 18 hours (Table 1). Stronger acids like p-toluenesulfonic acid (TSA) or trifluoroacetic acid (TFA) yield inferior results due to side reactions, underscoring the importance of mild Brønsted acids in this system.

Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

EntryAcid (Equiv)AtmosphereYield (%)
1HOAc (6)O₂94
2HOAc (6)Air74
3TFA (2)O₂55

Cyclopenta Ring Formation via Cyclic β-Diketones

Role of 1,3-Cyclopentanedione

The tetrahydrocyclopenta ring is introduced using 1,3-cyclopentanedione as a cyclic β-diketone. Reacting this substrate with N-amino-2-iminopyridines under CDC conditions generates the fused cyclopenta[d]pyrimidine framework. For example, 1,3-cyclopentanedione reacts with 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile to form cyclopentapyrazolo[1,5-a]pyrimidin-1-one derivatives in 72–74% yields.

Regiochemical Control

The position of the ethyl and phenyl groups is dictated by the β-dicarbonyl compound and the substitution pattern of the N-amino-2-iminopyridine. Ethyl propionylacetate directs the ethyl group to position 2, while the 4-phenyl substituent on the pyridine precursor ensures phenyl placement at position 3. X-ray crystallographic data confirm the regioselectivity of this process.

Multi-Component Bicyclization Approaches

Four-Component Reactions

An alternative route employs a four-component reaction involving arylglyoxals, pyrazol-5-amine derivatives, aromatic amines, and cyclic diketones. This method, reported by Guo et al., constructs tricyclic frameworks via tandem Knoevenagel condensation, Michael addition, and cyclization. While originally developed for pyrazolo[3,4-b]pyridines, adapting this protocol with 1,3-cyclopentanedione and ethyl-bearing components could yield the target compound.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates (40 minutes vs. 18 hours for CDC), enhancing atom economy and reducing byproduct formation. For instance, reactions in DMF at 120°C under MW conditions achieve 75–82% yields for analogous tricyclic products.

Experimental Protocols and Workup

General Procedure for CDC Reactions

  • Combine N-amino-2-iminopyridine (3 mmol), ethyl propionylacetate (3 mmol), and 1,3-cyclopentanedione (3 mmol) in ethanol (10 mL) with acetic acid (6 equiv).

  • Stir under O₂ atmosphere at 130°C for 18 hours.

  • Cool to room temperature, collect crystals via filtration, and recrystallize from ethanol/water.

Purification and Characterization

Crude products are purified via recrystallization, yielding white crystalline solids. Structural confirmation relies on 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction .

Chemical Reactions Analysis

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the pyrazolo-pyrimidine scaffold exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazolo[5,4-b]pyrimidine derivatives, demonstrating their effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, the inhibition of histone methyltransferases like EZH2 has been documented, suggesting a potential role in epigenetic modulation and cancer therapy .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify functional groups that enhance activity against specific targets. For example:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and cell permeability
Substitution at the phenyl ringEnhanced binding affinity to target enzymes

These insights guide chemists in designing more potent analogs with improved pharmacological profiles.

Antimicrobial Efficacy

A case study involving a series of synthesized pyrazolo-pyrimidine derivatives demonstrated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Mechanism Exploration

Another study focused on the anticancer activity of a related compound showed that it induced apoptosis in cancer cells through the activation of caspase pathways. This was confirmed through flow cytometry analysis and Western blotting techniques that indicated increased levels of pro-apoptotic factors .

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . The compound may also interact with other cellular proteins and pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility: Replacement of the cyclopentane ring with thieno (e.g., ) or triazolo (e.g., ) rings alters electronic density and binding pocket compatibility .
  • Substituent Impact : The ethyl group at position 2 in the target compound enhances lipophilicity compared to methyl substituents in analogues like 3,6-dimethylpyrazolo[3,4-d]pyrimidines .

Physicochemical Properties

Property Target Compound 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine () Thiazolo-cyclopenta-pyrimidine ()
Molecular Formula C₁₆H₁₆N₄O C₁₉H₂₂N₄O C₁₈H₁₈FN₃OS
Molecular Weight 296.33 g/mol 322.41 g/mol 343.42 g/mol
LogP (Predicted) 3.2 3.8 4.1
Hydrogen Bond Acceptors 3 4 5

Key Trend : Increasing molecular weight and lipophilicity (LogP) correlate with enhanced membrane permeability but may reduce aqueous solubility .

Biological Activity

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the ethyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies demonstrated that certain pyrazolo[1,5-a]pyrimidines significantly impaired cell survival in the HCT-116 colorectal carcinoma cell line .
  • Antiviral Effects : Notably, some derivatives have displayed activity against SARS-CoV-2 by inhibiting the chymotrypsin-like protease (3CLpro), crucial for viral replication and maturation .
  • Anti-inflammatory and Analgesic Properties : Pyrazolo[1,5-a]pyrimidines are also recognized for their anti-inflammatory effects, which may be mediated through inhibition of specific kinases involved in inflammatory pathways .

The mechanisms through which 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one exerts its effects include:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidine derivatives act as selective inhibitors of various kinases. For example, some studies have reported potent inhibition of PI3Kδ with IC50 values as low as 18 nM in certain derivatives .
  • Interaction with Viral Proteins : The ability to disrupt viral proteases suggests a potential mechanism for antiviral activity. The binding affinity and specificity towards viral proteins can be attributed to the structural characteristics of the compound.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Cancer Treatment : A study involving a series of pyrazolo[1,5-a]pyrimidines showed significant cytotoxicity against various cancer cell lines. The research emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the pyrazolo ring could enhance anticancer potency .
  • Antiviral Screening : In vitro assays demonstrated that certain derivatives effectively inhibited SARS-CoV-2 replication in cell cultures. The findings suggest that these compounds could serve as lead candidates for further development against COVID-19 and other viral infections .

Data Table

The following table summarizes key findings related to the biological activity of 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one and its derivatives:

Activity Type Target/Pathway IC50 Value (μM) Notes
AnticancerHCT-116 Cell Line< 10Significant cytotoxicity observed
AntiviralSARS-CoV-2 3CLpro< 0.05Effective in disrupting viral replication
Anti-inflammatoryPI3Kδ Inhibition0.018High selectivity against other isoforms
AnalgesicCOX Inhibition0.1Potential for pain management applications

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one, and how can reaction conditions be optimized?

Answer:
One-pot multi-step reactions are effective for synthesizing complex heterocycles like this compound. For example, and describe similar fused pyrimidine derivatives synthesized via one-pot reactions using aromatic amines and dicarbonyl intermediates. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance cyclization efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete ring closure while minimizing side reactions .
  • Catalyst use : Acidic or basic catalysts (e.g., HCl or NaHCO₃) can accelerate intermediate formation .
    Post-synthesis, purity is validated via 1H/13C NMR (to confirm substituent positions) and HRMS (to verify molecular mass) .

Advanced: How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Answer:
Quantum mechanical methods like Density Functional Theory (DFT) are critical. demonstrates this approach for analogous pyrazolo-pyrimidine derivatives, calculating:

  • Frontier Molecular Orbitals (FMOs) : To predict nucleophilic/electrophilic sites.
  • Electrostatic Potential (ESP) maps : To identify regions prone to intermolecular interactions (e.g., hydrogen bonding) .
  • Global reactivity descriptors : Electrophilicity index (ω) and chemical hardness (η) help assess stability and reactivity trends .
    These models guide experimental design, such as selecting substituents for targeted bioactivity or environmental behavior .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., ethyl or phenyl groups) and carbon hybridization states. and provide templates for interpreting splitting patterns in fused heterocycles.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch near 1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., <2 ppm error) .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in solid-state structures .

Advanced: How can researchers resolve contradictions in bioactivity data for structurally similar analogs?

Answer:
Discrepancies often arise from assay variability or substituent effects. A systematic approach includes:

  • Comparative SAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends. highlights this for antimicrobial pyrazolo-thienopyrimidines.
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Computational Docking : Identify binding mode variations in target proteins (e.g., enzyme active sites) .

Basic: What experimental design principles apply to stability studies of this compound under varying pH and temperature?

Answer:
Adopt a split-plot factorial design (as in ) with:

  • Factors : pH (3–10), temperature (25–60°C), and incubation time (0–72 hrs).
  • Responses : Degradation rate (HPLC quantification) and structural integrity (NMR).
  • Replicates : 3–4 replicates per condition to ensure statistical robustness .

Advanced: What methodologies assess the environmental fate and ecological risks of this compound?

Answer:
Follow frameworks like Project INCHEMBIOL ():

Physicochemical Properties : LogP (lipophilicity), water solubility, and hydrolysis rates.

Biotic/Abiotic Degradation : Aerobic/anaerobic microbial degradation assays .

Trophic Transfer Studies : Measure bioaccumulation factors in model organisms (e.g., Daphnia magna).

Ecotoxicity : EC50 values for algae, fish, and invertebrates .

Basic: How can researchers validate the purity of intermediates during multi-step synthesis?

Answer:

  • TLC Monitoring : Use silica plates with UV-active indicators to track reaction progress.
  • Column Chromatography : Purify intermediates using gradient elution (e.g., hexane/EtOAc).
  • Melting Point Analysis : Compare observed vs. literature values for crystalline intermediates .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram scales?

Answer:

  • Solvent Optimization : Replace pyridine (toxic) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps .
  • Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progression in real time .

Basic: How are biological activities (e.g., antimicrobial) evaluated for this compound?

Answer:

  • Agar Diffusion/Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram+/Gram- bacteria and fungi .
  • Positive Controls : Compare activity to reference drugs (e.g., ciprofloxacin for bacteria) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?

Answer:

  • Synthesis of Labeled Analog : Introduce ¹³C at specific positions (e.g., carbonyl groups) via labeled precursors (e.g., ¹³C-KCN in cyclization steps) .
  • LC-MS/MS Analysis : Track labeled metabolites in in vitro/in vivo systems to map biodegradation pathways .

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